6-Bromo-5-fluoro-3-methyl-pyridin-2-amine
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Overview
Description
6-Bromo-5-fluoro-3-methyl-pyridin-2-amine is a heterocyclic organic compound with the molecular formula C6H6BrFN2. This compound is part of the pyridine family, which is characterized by a six-membered ring containing one nitrogen atom. The presence of bromine, fluorine, and methyl groups on the pyridine ring makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-fluoro-3-methyl-pyridin-2-amine typically involves the bromination and fluorination of 3-methylpyridin-2-amine. One common method involves the use of bromine and a fluorinating agent under controlled conditions. For example, the reaction can be carried out by dissolving 3-methylpyridin-2-amine in acetic acid, followed by the addition of bromine and a fluorinating agent such as tetra-n-butylammonium fluoride. The reaction mixture is then stirred at a specific temperature to yield the desired product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-fluoro-3-methyl-pyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride and alkyl halides are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.
Major Products Formed
Substitution Reactions: Formation of various substituted pyridines.
Oxidation Reactions: Formation of pyridine N-oxides.
Reduction Reactions: Formation of primary or secondary amines.
Coupling Reactions: Formation of biaryl compounds.
Scientific Research Applications
6-Bromo-5-fluoro-3-methyl-pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Used in the synthesis of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Bromo-5-fluoro-3-methyl-pyridin-2-amine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity for certain targets. The exact pathways involved can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-fluoro-3-methylpyridine
- 3-Amino-2-bromo-5-fluoropyridine
- 2-Bromo-6-methylpyridine
- 2-Amino-3-bromo-5-fluoropyridine
Uniqueness
6-Bromo-5-fluoro-3-methyl-pyridin-2-amine is unique due to the specific arrangement of bromine, fluorine, and methyl groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
6-bromo-5-fluoro-3-methylpyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrFN2/c1-3-2-4(8)5(7)10-6(3)9/h2H,1H3,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSVIWUHDXIRFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1N)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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